N-(3-acetylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Acylation: Introduction of the acetyl group to the phenyl ring.
Amidation: Coupling of the thiazolopyrimidine core with the acylated phenyl derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazolopyrimidine core.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class may have similar structures but different substituents.
Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
The uniqueness of N-(3-ACETYLPHENYL)-2-[7-OXO-2-(PIPERIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H21N5O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-13(26)14-6-5-7-15(10-14)22-16(27)11-25-12-21-18-17(19(25)28)29-20(23-18)24-8-3-2-4-9-24/h5-7,10,12H,2-4,8-9,11H2,1H3,(H,22,27) |
InChI Key |
XHBPXKHZYACQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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